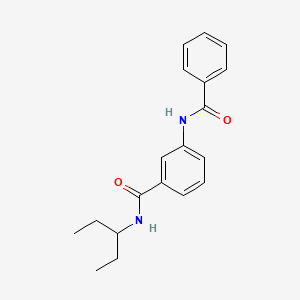
3-(benzoylamino)-N-(1-ethylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzoylamino)-N-(1-ethylpropyl)benzamide, also known as BEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide can reduce the production of these mediators and thereby reduce inflammation.
Biochemical and Physiological Effects
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of certain cytokines that are involved in the inflammatory response. In addition, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to have anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in lab experiments is its specificity in inhibiting certain enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its potential as a treatment for other inflammatory diseases such as arthritis, asthma, and colitis. Additionally, more studies are needed to determine the safety and efficacy of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide in vivo and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 3-(benzoylamino)-N-(1-ethylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of certain enzymes involved in the inflammatory response. While 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has potential as a treatment for inflammatory diseases and cancer, further studies are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 3-(benzoylamino)-N-(1-ethylpropyl)benzamide involves the reaction of 3-aminobenzamide with 1-ethylpropylamine in the presence of benzoyl chloride. The process is carried out under specific conditions and yields a white crystalline solid. This method has been optimized for high yield and purity and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. 3-(benzoylamino)-N-(1-ethylpropyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis.
Eigenschaften
IUPAC Name |
3-benzamido-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-16(4-2)20-19(23)15-11-8-12-17(13-15)21-18(22)14-9-6-5-7-10-14/h5-13,16H,3-4H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRRIJOZCQDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)